molecular formula C17H15BrN2O2 B15031242 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B15031242
M. Wt: 359.2 g/mol
InChI Key: VOZDCUJQJWMUDR-DJKKODMXSA-N
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Description

2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the condensation of 3-bromobenzaldehyde with a suitable amine, followed by cyclization to form the tetrahydroisoindole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3a,4,7,7a-Tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Lacks the bromophenyl group, making it less reactive.

    2-{[(E)-(3-chlorophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

The presence of the bromophenyl group in 2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione imparts unique reactivity and potential bioactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C17H15BrN2O2/c18-13-3-1-2-10(8-13)9-19-20-16(21)14-11-4-5-12(7-6-11)15(14)17(20)22/h1-5,8-9,11-12,14-15H,6-7H2/b19-9+

InChI Key

VOZDCUJQJWMUDR-DJKKODMXSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=CC=C4)Br

Origin of Product

United States

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